molecular formula C26H35N3O2 B165347 Mazapertine CAS No. 134208-17-6

Mazapertine

Cat. No. B165347
CAS RN: 134208-17-6
M. Wt: 421.6 g/mol
InChI Key: ZKZFPRUSWCYSGT-UHFFFAOYSA-N
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Description

Mazapertine (RWJ-37796) is an antipsychotic agent that was developed by Johnson & Johnson but never marketed . It is safe and well-tolerated when administered orally .


Synthesis Analysis

The in vivo metabolism of this compound was studied in two healthy volunteers. Unchanged this compound (12% of the sample) plus 10 metabolites were profiled, quantified, and tentatively identified on the basis of MS data . The formation of this compound metabolites are via seven metabolic pathways .


Molecular Structure Analysis

This compound has a molecular formula of C26H35N3O2 and a molecular weight of 421.6 g/mol .


Chemical Reactions Analysis

The in vivo metabolism of this compound involves several metabolic pathways, including phenylhydroxylation, piperidyl oxidation, and O-dealkylation .

Scientific Research Applications

Pharmacological Profile and Effects

Mazapertine is identified as a structurally novel antipsychotic compound with high affinity for D2, D3, 5-HT1a, and α1 receptors. Its pharmacological profile and effects have been extensively studied. Kleinbloesem et al. (1996) focused on this compound's tolerance induction to cardiovascular and cognitive effects in healthy men, examining whether tolerance to orthostatic hypotension could be induced by slowly increasing the administered dose, and investigating its effect on cognitive and motor functions (Kleinbloesem et al., 1996).

Metabolism and Biotransformation

Wu et al. (2003) conducted a study on the hepatic metabolism of this compound in rats, identifying unchanged this compound and its metabolites through API-MS/MS. This study provided insights into the compound's metabolic pathways in the rat hepatic S9 fraction (Wu et al., 2003). Additionally, the metabolic fate of this compound in humans was studied by Wu et al. (2007), who observed the in vivo metabolism and identified urinary metabolites following oral administration of this compound succinate (Wu et al., 2007).

Receptor Affinity

Baxter and Reitz (1997) studied the hindered rotation congeners of this compound, which exhibited high affinity for the HT-1A receptor, an important aspect in understanding its pharmacological impact (Baxter & Reitz, 1997).

Synthesis and Evaluation of Metabolites

The synthesis and evaluation of this compound's major metabolites were undertaken by Reitz et al. (1997). This study aimed to establish the chemical structures of key metabolites and obtain samples for biological testing, providing critical information on the compound's chemical properties and potential therapeutic uses (Reitz et al., 1997).

Potential for Therapeutic Application

Reitz et al. (1998) designed, synthesized, and evaluated a series of related (aminomethyl)benzamides, including this compound, for potential antipsychotic activity. These compounds demonstrated notable affinity for dopamine D2, serotonin 5-HT1A, and alpha1-adrenergic receptors, suggesting the potential of this compound in therapeutic applications, especially in the field of psychiatry (Reitz et al., 1998).

Mechanism of Action

Mazapertine exerts its pharmacological effect through affinity for dopamine D2, serotonin 5-HT1A, and α1-adrenergic receptors .

properties

IUPAC Name

piperidin-1-yl-[3-[[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O2/c1-21(2)31-25-12-5-4-11-24(25)28-17-15-27(16-18-28)20-22-9-8-10-23(19-22)26(30)29-13-6-3-7-14-29/h4-5,8-12,19,21H,3,6-7,13-18,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZFPRUSWCYSGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)C(=O)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40158594
Record name Mazapertine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134208-17-6
Record name Mazapertine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134208-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mazapertine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134208176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mazapertine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MAZAPERTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0X1XW704P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Mazapertine?

A1: this compound primarily exerts its antipsychotic effects by interacting with dopamine and serotonin receptors in the brain. Specifically, it exhibits high affinity for dopamine D2 receptors [, ], acting as a partial agonist, and also binds to serotonin 5-HT1A receptors [, ]. This dual-targeting approach aims to address the complex neurotransmitter imbalances associated with schizophrenia.

Q2: What are the major metabolic pathways of this compound in different species?

A2: this compound undergoes extensive metabolism in both animals and humans. In dogs, seven major metabolic pathways have been identified, including phenyl hydroxylation, piperidyl oxidation, O-dealkylation, N-dephenylation, oxidative N-debenzylation, depiperidylation, and conjugation []. Similar metabolic pathways have been observed in rats, with phenyl hydroxylation and piperidyl oxidation being the predominant routes []. In humans, API-MS and MS/MS techniques have identified various urinary metabolites, further confirming the extensive metabolic transformation of this compound [].

Q3: What are the major metabolites of this compound and have they been further investigated?

A4: The major metabolites of this compound include 4-OH-piperidyl, OH-phenyl-OH-piperidyl, carboxybenzoyl piperidine, and depiperidyl analogues []. These metabolites, resulting from pathways like phenyl hydroxylation and piperidyl oxidation, represent a significant portion of the administered dose in excretion studies. The synthesis and pharmacological evaluation of these major metabolites have been conducted to better understand their potential contribution to the overall efficacy and safety profile of this compound [].

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